4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine
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Overview
Description
4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with extended conjugation through ethynyl linkages to phenylethynyl and octyloxy-substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine core and subsequent functionalization. Key steps include:
Formation of the bipyridine core: This can be achieved through the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Introduction of ethynyl groups: Ethynyl groups are introduced via Sonogashira coupling reactions, which involve the reaction of terminal alkynes with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of octyloxy groups: The octyloxy groups are typically introduced through nucleophilic substitution reactions, where an alkyl halide reacts with a phenol derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially converting alkynes to alkanes or reducing other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., alkoxides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals that have unique electronic and photophysical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2’-bipyridine exerts its effects is largely dependent on its role in specific applications. For instance:
In coordination chemistry: It acts as a ligand, coordinating to metal centers through its nitrogen atoms, influencing the electronic properties of the metal complex.
In bioimaging: The compound’s conjugated structure allows it to absorb and emit light, making it useful as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the extended conjugation and functional groups.
4,4’-Bis(phenylethynyl)-2,2’-bipyridine: Similar structure but lacks the octyloxy groups.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of ethynyl and phenyl groups.
Uniqueness
4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2’-bipyridine is unique due to its extended conjugation and the presence of both octyloxy and phenylethynyl groups. These features enhance its electronic properties and make it suitable for specialized applications in materials science and coordination chemistry.
Properties
CAS No. |
653594-76-4 |
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Molecular Formula |
C42H48N2O2 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
4-[2-[2,5-dioctoxy-4-(2-phenylethynyl)phenyl]ethynyl]-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C42H48N2O2/c1-3-5-7-9-11-18-30-45-41-34-38(26-24-36-27-29-44-40(32-36)39-22-16-17-28-43-39)42(46-31-19-12-10-8-6-4-2)33-37(41)25-23-35-20-14-13-15-21-35/h13-17,20-22,27-29,32-34H,3-12,18-19,30-31H2,1-2H3 |
InChI Key |
MLMVSXXYUQUGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCC)C#CC3=CC(=NC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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